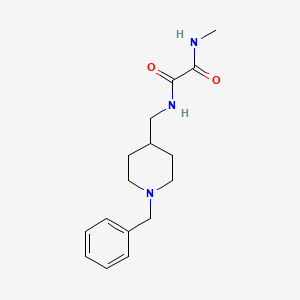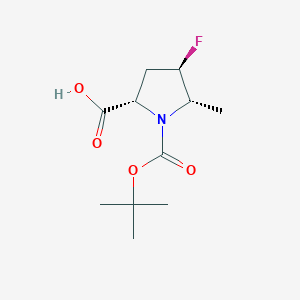
(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis. The presence of a fluorine atom and a methyl group on the pyrrolidine ring indicates that this compound could have unique chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insight into similar compounds. For instance, the synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid involves the use of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid as a starting material, suggesting that a similar approach could be used for the synthesis of the compound , with appropriate modifications to introduce the fluorine and methyl groups .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in paper , shows that the pyrrolidine ring can adopt an envelope conformation. The dihedral angles between the substituents and the ring are significant as they can affect the overall molecular shape and, consequently, the reactivity and interaction with biological targets. The exact molecular structure of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid would need to be determined to understand its conformational preferences.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the electron-withdrawing effects of the fluorine atom and the steric hindrance provided by the tert-butoxycarbonyl and methyl groups. These factors could affect the nucleophilicity of the pyrrolidine nitrogen and the acidity of the carboxylic acid, potentially leading to selective reactions. The tert-butoxycarbonyl group is typically used as a protecting group for amines, which can be removed under acidic conditions, suggesting that deprotection could be a relevant reaction for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid would be influenced by its functional groups. The tert-butoxycarbonyl group is known to increase hydrophobicity, while the presence of a carboxylic acid would contribute to the compound's acidity and potential for hydrogen bonding. The fluorine atom could affect the compound's lipophilicity and electronic properties. The exact properties would need to be determined experimentally.
Scientific Research Applications
Stereochemistry in Drug Development
One significant area of application is the exploration of stereochemistry in enhancing the pharmacological profile of drugs. For instance, research into the stereochemistry of phenylpiracetam and its derivatives has shown that the configuration of stereocenters in molecules like (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid can directly impact their biological properties. The design, synthesis, and biological activity exploration of enantiomerically pure compounds have provided evidence for the relationship between stereochemistry and the pharmacological advantages of specific stereoisomers, justifying the necessity for drug substance purification to enhance efficacy (Veinberg et al., 2015).
Synthesis of Biologically Active Compounds
Another application is in the synthesis of biologically active compounds, where the pyrrolidine scaffold, to which our compound of interest belongs, is frequently utilized. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry to derive compounds for treating human diseases. Its saturated nature allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage, aiding in the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Environmental and Health Considerations
Furthermore, research into the environmental persistence and bioaccumulation potential of perfluorinated compounds, which share structural similarities with fluorinated pyrrolidines, highlights the importance of understanding the environmental behavior and potential health impacts of these compounds. Studies have examined the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), providing insights into the environmental fate of related compounds and informing regulatory criteria for their management (Conder et al., 2008).
properties
IUPAC Name |
(2S,4R,5S)-4-fluoro-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-6-7(12)5-8(9(14)15)13(6)10(16)17-11(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)/t6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYQCMJJMXUYEE-RNJXMRFFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

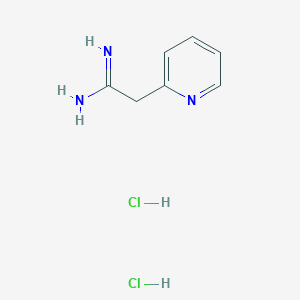

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)
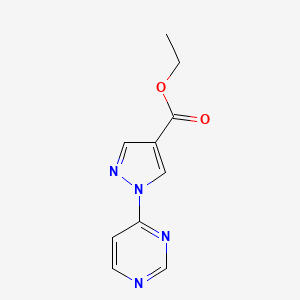
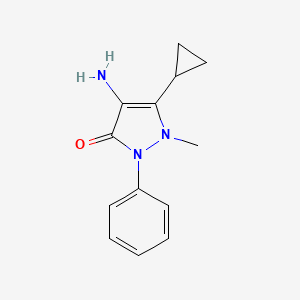
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
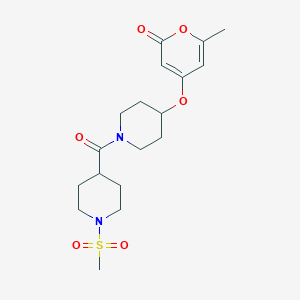
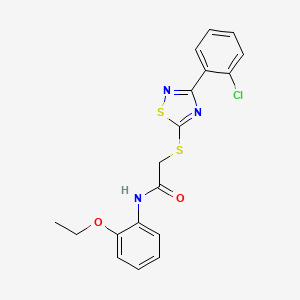
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)
